molecular formula C21H24N2O4S B10979436 N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10979436
M. Wt: 400.5 g/mol
InChI Key: WTJZKOZEXYMRBW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the core benzazepine structure. The synthetic route may include:

    Formation of the Benzazepine Core: This involves cyclization reactions under controlled conditions.

    Functionalization: Introduction of the sulfanyl group and the propanamide moiety through substitution reactions.

    Final Assembly: Coupling the 2,4-dimethoxyphenyl group to the benzazepine core.

Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can modify the compound’s oxidation state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is unique due to its specific structural features and functional groups. Similar compounds might include other benzazepine derivatives or compounds with similar functional groups, but the exact comparison would depend on the context of use and the specific properties being considered.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-15-8-9-17(18(13-15)27-2)22-20(24)11-12-28-19-10-7-14-5-3-4-6-16(14)23-21(19)25/h3-6,8-9,13,19H,7,10-12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

WTJZKOZEXYMRBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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